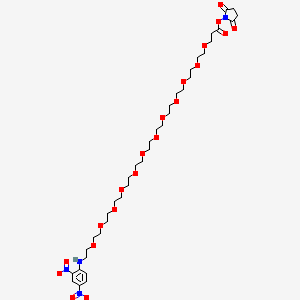
1-(4-Ethyl-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid
Vue d'ensemble
Description
“1-(4-Ethyl-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid” is a chemical compound . It is a type of heterocyclic amino acid derivative .
Synthesis Analysis
The synthesis of new heterocyclic amino acid derivatives, including “1-(4-Ethyl-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid”, involves a simple and efficient synthetic route. The starting (N-Boc-azetidin-3-ylidene)acetate is obtained from (N-Boc)azetidin-3-one by the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles to yield the target functionalised 3-substituted 3-(acetoxymethyl)azetidines .Molecular Structure Analysis
The molecular structure of “1-(4-Ethyl-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid” is confirmed via 1H-, 13C-, 15N-, and 19F-NMR spectroscopy, as well as HRMS investigations .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “1-(4-Ethyl-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid” include the DBU-catalysed Horner–Wadsworth–Emmons reaction and aza-Michael addition .Applications De Recherche Scientifique
Synthesis and Antimicrobial Activity : Patel, Agravat, and Shaikh (2011) described the synthesis of 2-[N-(substitutedbenzothiazolyl)amino]pyridine-3-carboxylic acids, including derivatives of benzothiazole, which were screened for in vitro antimicrobial activity against bacteria and fungi, showing variable and modest activity (Patel, Agravat, & Shaikh, 2011).
Efficient Scale-Up Synthesis for Preclinical Studies : Hou et al. (2016) reported an efficient scale-up synthesis of a potent and selective isoxazole-containing S1P1 receptor agonist, highlighting the importance of this compound in preclinical toxicological studies (Hou et al., 2016).
Antiparasitic Activity Evaluation : Alaimo (1973) synthesized a series of carboxylic acids and esters, including a 9-aza analog, from substituted 2-aminobenzothiazoles. These compounds were examined for antiparasitic activity, though no significant activity was detected (Alaimo, 1973).
Rapid Synthesis and Pharmacological Evaluation : Mistry and Desai (2006) conducted a study on the microwave-assisted rapid and efficient synthesis of nitrogen and sulfur-containing heterocyclic compounds, including benzothiazole derivatives. These compounds were evaluated for their antibacterial and antifungal activities (Mistry & Desai, 2006).
Synthesis of N-substituted Thiazolidines and Dihydrobenzothiazoles : Katritzky, Singh, and He (2002) explored the preparation of chiral thiazolidine esters and N-substituted dihydrobenzothiazoles, contributing to the diversity of synthetic methods and applications of benzothiazole derivatives (Katritzky, Singh, & He, 2002).
Propriétés
IUPAC Name |
1-(4-ethyl-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2S/c1-2-8-4-3-5-10-11(8)14-13(18-10)15-6-9(7-15)12(16)17/h3-5,9H,2,6-7H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLPUNOFYNCFOGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)SC(=N2)N3CC(C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Ethyl-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3-Bromoimidazo[1,2-a]pyridine-6-carbohydrazide](/img/structure/B1440517.png)

![tert-butyl N-[(3E)-3-amino-3-hydroxyiminopropyl]-N-methylcarbamate](/img/structure/B1440519.png)
![1-[6-(3-Methylphenyl)pyridin-3-yl]ethanone](/img/structure/B1440523.png)






